molecular formula C14H9ClZn B14267395 9H-anthracen-9-ide;chlorozinc(1+) CAS No. 151256-87-0

9H-anthracen-9-ide;chlorozinc(1+)

Cat. No.: B14267395
CAS No.: 151256-87-0
M. Wt: 278.1 g/mol
InChI Key: WLCMASNDCFPTEK-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-anthracen-9-ide;chlorozinc(1+) typically involves the reaction of anthracene with a zinc chloride solution under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:

[ \text{Anthracene} + \text{ZnCl}_2 \rightarrow \text{9H-anthracen-9-ide;chlorozinc(1+)} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 9H-anthracen-9-ide;chlorozinc(1+) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where the chloride ion or the anthracenide ligand is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid, while reduction may produce anthracene-9-methanol .

Mechanism of Action

The mechanism of action of 9H-anthracen-9-ide;chlorozinc(1+) involves its interaction with molecular targets through its anthracenide ligand and zinc ion. The compound can participate in electron transfer reactions, leading to various chemical transformations. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity .

Properties

CAS No.

151256-87-0

Molecular Formula

C14H9ClZn

Molecular Weight

278.1 g/mol

IUPAC Name

9H-anthracen-9-ide;chlorozinc(1+)

InChI

InChI=1S/C14H9.ClH.Zn/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;;/h1-9H;1H;/q-1;;+2/p-1

InChI Key

WLCMASNDCFPTEK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2[C-]=C3C=CC=CC3=CC2=C1.Cl[Zn+]

Origin of Product

United States

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